![molecular formula C19H19ClFN5O2 B12654618 2(1H)-Quinolinone, 4-[[1-[(5-chloro-1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl]amino]-6-fluoro-](/img/structure/B12654618.png)
2(1H)-Quinolinone, 4-[[1-[(5-chloro-1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl]amino]-6-fluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Reagents: 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid
Conditions: Coupling reaction using EDCI and HOBt in dichloromethane
Step 3: Addition of Piperidine Moiety
Reagents: 4-piperidone
Conditions: Reductive amination using sodium triacetoxyborohydride in methanol
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and reduce production costs. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s high purity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 4-[[1-[(5-chloro-1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl]amino]-6-fluoro- typically involves multiple steps, starting with the preparation of the quinolinone core. This is followed by the introduction of the pyrazole ring and the piperidine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
-
Step 1: Synthesis of Quinolinone Core
Reagents: Aniline, ethyl acetoacetate
Conditions: Reflux in ethanol with a catalytic amount of acetic acid
化学反応の分析
Types of Reactions
2(1H)-Quinolinone, 4-[[1-[(5-chloro-1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl]amino]-6-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in ethanol
Substitution: Nucleophiles in the presence of a base like triethylamine
Major Products Formed
Oxidation: Formation of quinolinone derivatives with additional oxygen functionalities
Reduction: Formation of reduced quinolinone derivatives
Substitution: Formation of substituted quinolinone derivatives with various functional groups
科学的研究の応用
2(1H)-Quinolinone, 4-[[1-[(5-chloro-1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl]amino]-6-fluoro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2(1H)-Quinolinone, 4-[[1-[(5-chloro-1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl]amino]-6-fluoro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine and chlorine atoms enhances its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- **2(1H)-Quinolinone, 4-[[1-[(5-chloro-1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl]amino]-6-chloro-
- **2(1H)-Quinolinone, 4-[[1-[(5-bromo-1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl]amino]-6-fluoro-
Uniqueness
The unique combination of the quinolinone core, pyrazole ring, and piperidine moiety, along with the presence of fluorine and chlorine atoms, distinguishes 2(1H)-Quinolinone, 4-[[1-[(5-chloro-1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl]amino]-6-fluoro- from other similar compounds
特性
分子式 |
C19H19ClFN5O2 |
|---|---|
分子量 |
403.8 g/mol |
IUPAC名 |
4-[[1-(5-chloro-1-methylpyrazole-4-carbonyl)piperidin-4-yl]amino]-6-fluoro-1H-quinolin-2-one |
InChI |
InChI=1S/C19H19ClFN5O2/c1-25-18(20)14(10-22-25)19(28)26-6-4-12(5-7-26)23-16-9-17(27)24-15-3-2-11(21)8-13(15)16/h2-3,8-10,12H,4-7H2,1H3,(H2,23,24,27) |
InChIキー |
OVCWYLSZCSCZNM-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C=N1)C(=O)N2CCC(CC2)NC3=CC(=O)NC4=C3C=C(C=C4)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


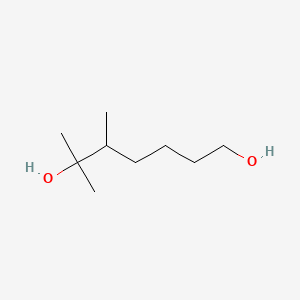
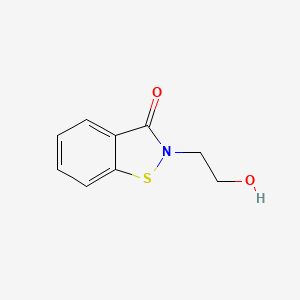
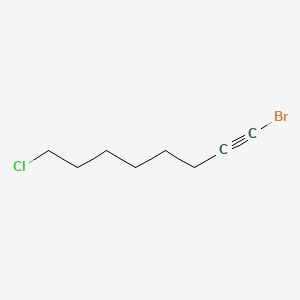
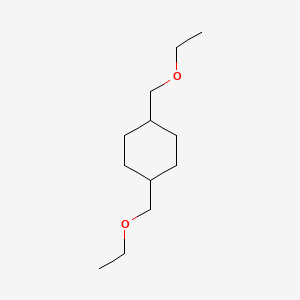
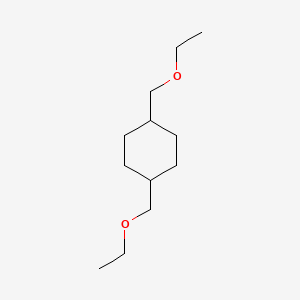

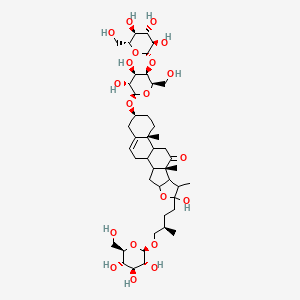
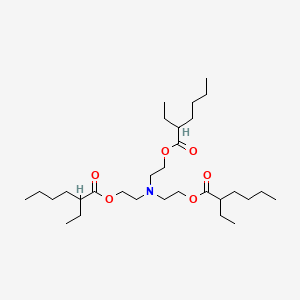
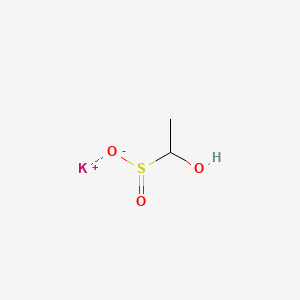
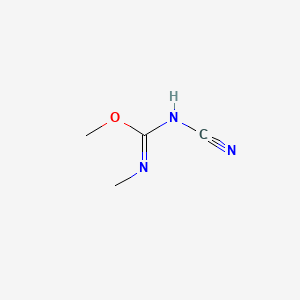

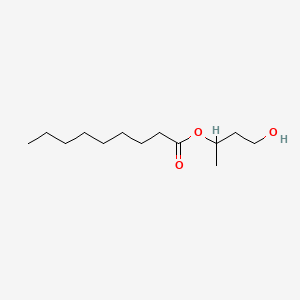
![[(E)-hex-3-enyl] (Z)-hex-2-enoate](/img/structure/B12654623.png)

